Ethyl 3-fluoro-2-formylbenzoate
Description
Ethyl 3-fluoro-2-formylbenzoate is a fluorinated aromatic ester with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol . The compound features a fluorine atom at the meta-position (C3) and a formyl group (-CHO) at the ortho-position (C2) on the benzoate backbone, esterified with an ethyl group. This structure confers unique reactivity, particularly in nucleophilic substitution and condensation reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key identifiers include:
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-6H,2H2,1H3 |
InChI Key |
COJGWGVCEZXBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2-formylbenzoate can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The formyl group can be added via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 as reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and formylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-fluoro-2-carboxybenzoic acid.
Reduction: 3-fluoro-2-hydroxybenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-2-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-2-formylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro and formyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Comparative Data for Ethyl 3-fluoro-2-formylbenzoate and Analogues
Key Observations:
Functional Group Impact :
- The formyl group in this compound enhances electrophilicity, favoring reactions like Schiff base formation.
- Methyl or chloro substituents (as in analogues) increase steric hindrance and alter electronic properties, affecting regioselectivity in further reactions.
Bioactivity: No direct bioactivity data is available for this compound in the evidence.
Synthetic Utility :
- This compound’s formyl group makes it a versatile building block for synthesizing heterocycles (e.g., quinazolines), whereas methyl or chloro derivatives may prioritize stability in formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
